methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate
Description
Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2, a hydroxyl group at position 6, and a phenyl-piperidine-4-carboxylate moiety at position 3. This complex scaffold combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-21(28)15-9-11-25(12-10-15)17(14-6-3-2-4-7-14)18-20(27)26-22(31-18)23-19(24-26)16-8-5-13-30-16/h2-8,13,15,17,27H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAIDZLWYUQCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiazolo[3,2-b][1,2,4]triazole intermediates, which are then coupled with a piperidine derivative under specific conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a complex organic compound that has a molecular weight of approximately 426.49 g/mol. It is composed of a piperidine ring substituted with a carboxylate group, a furan moiety, and a triazole-thiazole hybrid structure. The presence of multiple heterocycles indicates potential for diverse biological activity, making it a candidate for further research in medicinal chemistry.
Potential Applications
Given its structural complexity and potential biological activities, methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may find applications in:
- Medicinal Chemistry: The compound may be used in the synthesis of new drugs.
- Agrochemicals: The compound may be used in the synthesis of new pesticides .
- Material Science: The compound may be used in the synthesis of new materials.
Reactivity and Synthesis
The chemical reactivity of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate can be explored through various reactions typical of heterocyclic compounds. The synthesis of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate typically involves multi-step organic synthesis techniques.
A plausible synthetic route could include:
- The formation of the triazole-thiazole hybrid structure.
- The introduction of the furan moiety.
- The substitution of the piperidine ring with a carboxylate group.
Structural Features and Activity
The unique combination of heterocycles and functional groups present in methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may contribute to its distinctive biological profile.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 5-(Furfuryl)-1H-pyrazole | Furan ring; pyrazole core | Anticancer |
| 6-Hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole | Triazole-thiazole hybrid | Antimicrobial |
| Phenyl-piperidine derivatives | Piperidine ring | Analgesic |
Mechanism of Action
The mechanism of action of methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Activity |
|---|---|---|---|---|
| Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate | [1,2,4]triazolo[3,2-b][1,3]thiazole | 2-(furan-2-yl), 6-OH, phenyl-piperidine carboxylate | ~477.5* | Not reported (predicted HDAC8 inhibition ) |
| 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one | Triazolo-thiadiazine | Methoxyphenyl, pyrrolothiazolopyrimidine | ~682.7 | Antimicrobial, antitumor |
| 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone | [1,3]thiazolo[3,2-b][1,2,4]triazole | 3-fluorophenyl, piperazinyl-furyl carbonyl | ~538.5 | Neuroprotective (in silico) |
| 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Pyrrolothiazolopyrimidine | Chlorophenyl, pyridopyrimidine | ~883.3 | Kinase inhibition (predicted) |
Methodological Considerations for Similarity Analysis
Computational Similarity Assessment
- Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shows ~65–75% similarity to triazolothiazole derivatives like but <50% to pyrrolothiazolopyrimidines .
- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., hydroxyl vs. methoxy groups) can drastically alter bioactivity, as seen in vs. .
Cross-Reactivity in Assays
Antibodies or receptors may bind the target compound and its analogs with varying affinities. For example, fluorophenyl () and chlorophenyl () groups exhibit distinct cross-reactivity profiles in immunoassays .
Pharmacokinetic and Physicochemical Properties
- Solubility: The hydroxyl and carboxylate groups in the target compound likely improve aqueous solubility compared to nonpolar analogs like .
- LogP : Predicted LogP (~2.8) is lower than chlorophenyl-containing analogs (LogP ~4.1 in ), suggesting reduced membrane permeability but lower toxicity .
Biological Activity
Methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a novel compound that incorporates a complex heterocyclic structure. This compound merges the pharmacological properties of triazoles and thiazoles, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on existing literature.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methyl ester group and fused heterocycles that include triazole and thiazole rings. The presence of the furan moiety further enhances its potential biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties . For example, derivatives of 1,2,4-triazoles have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.5 |
| Thiazole B | E. coli | 1.0 |
| Methyl Ester C | MRSA | 0.68 |
Anticancer Activity
The anticancer potential of related triazole-thiazole compounds has been documented extensively. For instance, studies have reported that certain derivatives inhibit cell growth in various cancer cell lines with IC50 values in the nanomolar range . The mechanism often involves the inhibition of specific kinases involved in cancer progression.
Case Study:
A study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed promising anticancer activity with selectivity towards c-Met kinase . This suggests that methyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate may exhibit similar or enhanced anticancer properties due to its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo-triazole derivatives have also been highlighted in the literature. These compounds are believed to inhibit cyclooxygenase (COX) enzymes which play a significant role in inflammatory processes .
Table 2: Anti-inflammatory Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the triazole and thiazole rings can significantly influence their potency and selectivity against biological targets.
Key Findings:
- Electron-donating groups on phenyl rings enhance antimicrobial activity.
- Hydroxyl groups at specific positions increase anti-inflammatory effects.
- Alkyl chain length on the piperidine ring affects overall bioactivity.
Q & A
Basic: What are the key synthetic pathways for this compound?
Answer:
The synthesis involves multi-step organic reactions starting with the preparation of intermediates such as the furan-2-yl and triazolo-thiazole moieties, followed by coupling with a piperidine derivative. Key steps include:
- Cyclization reactions to form the triazolo-thiazole core under acidic/basic conditions (e.g., using triethylamine or phosphorus oxychloride) .
- Coupling reactions between intermediates and the piperidine backbone, often requiring catalysts like palladium complexes or bases (e.g., sodium hydride) .
- Purification methods such as column chromatography or recrystallization to isolate the final product .
Critical parameters include temperature control (60–120°C), solvent choice (DMF, toluene), and reaction time (6–24 hours). For reproducibility, validate each intermediate via LC-MS or TLC .
Basic: How is the compound structurally characterized?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolo-thiazole region .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 460.12 for C₂₃H₂₄N₄O₄S) .
- X-ray Crystallography (if available): Determines bond angles and spatial arrangement of functional groups .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology:
- Step 1: Structural Modifications
- Step 2: Biological Assays
- Step 3: Computational Analysis
Example SAR Finding:
Derivatives with electron-deficient phenyl groups show 2–3× higher antifungal activity than parent compound .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Approach:
- Replicate Experiments: Standardize assay protocols (e.g., cell culture conditions, inhibitor concentrations) to minimize variability .
- Analyze Structural Purity: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Contextualize Data: Compare studies using identical biological models (e.g., murine vs. human cell lines) .
Case Study:
Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) across studies were traced to differences in bacterial strain susceptibility and compound solubility .
Advanced: What computational methods predict binding mechanisms?
Answer:
Key Methods:
- Molecular Docking:
- Pharmacophore Modeling:
Example Finding:
The triazolo-thiazole core forms π-π stacking with 14α-demethylase’s heme cofactor, explaining antifungal activity .
Advanced: How to optimize synthetic yield and scalability?
Answer:
Strategies:
- Reaction Optimization:
- Catalyst Screening:
- Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; CuI improves furan coupling efficiency (85% yield) .
- Purification:
- Replace column chromatography with recrystallization (ethanol/water) for industrial-scale purity (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
